molecular formula C20H33N3O2 B4572768 N-(4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenyl)acetamide

N-(4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenyl)acetamide

Cat. No.: B4572768
M. Wt: 347.5 g/mol
InChI Key: ZKKAKFXFUKKYKJ-UHFFFAOYSA-N
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Description

N-(4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenyl)acetamide is a useful research compound. Its molecular formula is C20H33N3O2 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.25727730 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Metabolites Research

Research on marine actinobacteria Streptomyces sp. KMM 7210 led to the isolation of new compounds including "3-(4-hydroxybenzyl)piperazine-2,5-dione" and known derivatives like "N-[2-(4-hydroxy-phenyl)ethyl]acetamide" (N-acetyltyramine). These compounds' structures were elucidated through NMR spectroscopy and mass spectrometry, and their cytotoxic activities were assessed via their effects on sea urchin sperm and eggs, demonstrating the potential bioactive properties of related compounds (Sobolevskaya et al., 2007).

Antihistamine Research

Cetirizine, a piperazine derivative, and a principal human metabolite of hydroxyzine, exemplify the therapeutic relevance of piperazine-based compounds. As a selective H1 histamine receptor antagonist, it has proven effective in treating urticaria and allergic rhinitis, showcasing the potential of piperazine compounds in therapeutic applications (Arlette, 1991).

Chemoselective Synthesis Research

The chemoselective acetylation of 2-aminophenol using immobilized lipase to produce "N-(2-Hydroxyphenyl)acetamide" highlights the significance of piperazine compounds in synthesizing intermediates for antimalarial drugs. This research underscores the utility of these compounds in facilitating drug synthesis and the exploration of novel pharmaceuticals (Magadum & Yadav, 2018).

DNA/Protein Binding Studies

A study on the synthesis of new paracetamol derivatives, including piperazine-embedded structures, evaluated their DNA-binding interactions with calf thymus DNA and protein-binding interactions with bovine serum albumin (BSA). These findings contribute to the understanding of how such compounds interact at the molecular level, indicating their potential in designing drugs with specific DNA or protein target affinities (Raj, 2020).

Properties

IUPAC Name

N-[4-[[3-(2-hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O2/c1-16(2)8-10-23-12-11-22(15-20(23)9-13-24)14-18-4-6-19(7-5-18)21-17(3)25/h4-7,16,20,24H,8-15H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKAKFXFUKKYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)CC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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